molecular formula C24H21ClN2O3 B11575599 ethyl 4-{3-[(E)-(6-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(E)-(6-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11575599
M. Wt: 420.9 g/mol
InChI Key: VRNHVUHQCAWCDY-CIAFOILYSA-N
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Description

ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a unique structure combining an indole moiety with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-oxoindoline with a pyrrole derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(3-{[(3E)-6-CHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is unique due to its combined indole and pyrrole structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds .

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

ethyl 4-[3-[(E)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C24H21ClN2O3/c1-4-30-24(29)16-5-8-19(9-6-16)27-14(2)11-17(15(27)3)12-21-20-10-7-18(25)13-22(20)26-23(21)28/h5-13H,4H2,1-3H3,(H,26,28)/b21-12+

InChI Key

VRNHVUHQCAWCDY-CIAFOILYSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C4=C(C=C(C=C4)Cl)NC3=O)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C4=C(C=C(C=C4)Cl)NC3=O)C

Origin of Product

United States

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